molecular formula C21H21ClFNO2 B3019875 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide CAS No. 477870-73-8

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide

Cat. No. B3019875
CAS RN: 477870-73-8
M. Wt: 373.85
InChI Key: KIIWRGZHIQVJTJ-JLHYYAGUSA-N
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Description

The compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. The presence of the benzyl group and the cyclopentyl group suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzyl group and the cyclopentyl group would add a degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, and they can also participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the amide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Antimicrobial and Environmental Degradation Studies

Research on triclosan, a compound with a somewhat related chemical structure due to its use as an antimicrobial agent, sheds light on environmental persistence and toxicity concerns associated with such chemicals. Triclosan's environmental degradation, potential for bioaccumulation, and transformation into more toxic compounds underscore the importance of studying the environmental impact and degradation pathways of chemically related compounds (Bedoux et al., 2012).

Synthesis and Chemical Modification Studies

The synthesis of chemical intermediates like 2-Fluoro-4-bromobiphenyl, which might share synthetic pathways or chemical reactivity with our compound of interest, highlights the significance of chemical synthesis research in developing pharmaceuticals and other industrially relevant chemicals. Such studies are pivotal for understanding how modifications in chemical structure can impact the physical, chemical, and biological properties of a compound (Qiu et al., 2009).

Antioxidant Activity and Pharmacological Potential

Research on compounds with antioxidant properties, such as the study of antioxidant activity determination methods, can provide insights into the pharmacological potential of structurally related compounds. Understanding the mechanisms and assays used to evaluate antioxidant properties can guide the research on new compounds for potential therapeutic applications (Munteanu & Apetrei, 2021).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO2/c22-19-6-3-7-20(23)18(19)14-26-17-11-8-15(9-12-17)10-13-21(25)24-16-4-1-2-5-16/h3,6-13,16H,1-2,4-5,14H2,(H,24,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIWRGZHIQVJTJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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